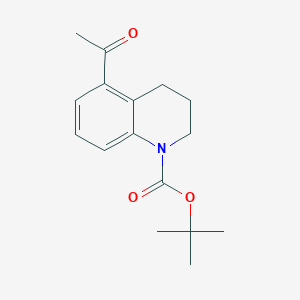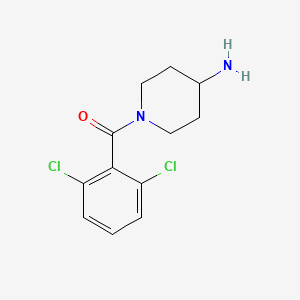
1-(6-Ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylicacid is a heterocyclic compound that features a pyrimidine ring fused with a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylicacid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(6-ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylicacid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(6-ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine and pyrrolidine derivatives, such as:
- 2-aminopyrimidine derivatives
- Pyrrolidine-2,5-diones
- Pyrrolizines
Uniqueness
1-(6-ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylicacid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with a pyrrolidine ring allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
1-(6-ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O2/c1-3-10-6-11(14-8(2)13-10)15-5-4-9(7-15)12(16)17/h6,9H,3-5,7H2,1-2H3,(H,16,17) |
Clave InChI |
VVPKTMPGBQMXOU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC(=N1)C)N2CCC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine](/img/structure/B15227507.png)
![2-Azaspiro[4.4]nonan-7-ol](/img/structure/B15227512.png)
![(3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B15227519.png)







![Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15227559.png)


